Ácido glicoquenodesoxicólico

Descripción general

Descripción

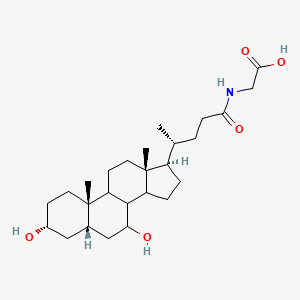

El ácido glicoquenodesoxicólico es una sal biliar formada en el hígado a partir del ácido quenodesoxicólico y la glicina, típicamente encontrada como la sal de sodio . Actúa como un detergente para solubilizar las grasas para su absorción y se absorbe a sí mismo . Este compuesto juega un papel crucial en la digestión y absorción de las grasas dietéticas.

Aplicaciones Científicas De Investigación

Drug Formulation and Excipient Role

GCDC is frequently utilized as a pharmaceutical excipient due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Its properties help stabilize formulations and improve drug delivery systems, particularly for oral medications. Research indicates that GCDC can facilitate the absorption of drugs by modifying the gastrointestinal environment .

Treatment of Bile Acid Synthesis Disorders

GCDC has been studied for its therapeutic potential in treating bile acid synthesis disorders such as 3β-hydroxy-Δ5-C27-steroid-oxidoreductase (3β-HSD) deficiency. In clinical case studies, GCDC supplementation has successfully restored normal bile acid levels, alleviating symptoms associated with fat malabsorption and cholestasis .

Anticancer Properties

Recent studies have highlighted GCDC's role in cancer biology, particularly concerning hepatocellular carcinoma (HCC). GCDC has been shown to induce chemoresistance in HCC cells by modulating apoptotic pathways and promoting stemness through epithelial-mesenchymal transition (EMT) mechanisms . This suggests that GCDC could be a target for developing novel therapeutic strategies against HCC.

Carcinogenic Potential

Conversely, some research indicates that GCDC may also play a role in carcinogenesis within the biliary tract by inducing oxidative stress and DNA damage . The long-term effects of exposure to GCDC have raised concerns regarding its potential to promote biliary carcinogenesis.

Efficacy in Clinical Settings

Clinical studies have demonstrated the effectiveness of GCDC in managing conditions related to bile acid malabsorption. For instance, patients treated with glycine-conjugated deoxycholic acid (gDCA) showed significant improvements in weight and nutritional status after therapy .

| Study | Condition | Treatment | Outcome |

|---|---|---|---|

| Case Report 1 | 3β-HSD Deficiency | gDCA | Improved bile acid levels, weight gain |

| Research Study 1 | HCC | GCDC | Induced chemoresistance |

Mecanismo De Acción

El ácido glicoquenodesoxicólico actúa como un detergente para solubilizar las grasas para su absorción en el intestino . Interactúa con los receptores de ácidos biliares como el receptor X farnesoide (FXR) y el receptor 1 de ácido biliar acoplado a proteína G (TGR5), modulando varias vías metabólicas . Estas interacciones juegan un papel crucial en el mantenimiento de la homeostasis lipídica y la regulación del metabolismo de la glucosa .

Compuestos Similares:

Ácido Quenodesoxicólico: El compuesto padre del cual se deriva el ácido glicoquenodesoxicólico.

Ácido Glicocólico: Otra sal biliar formada por la conjugación del ácido cólico con la glicina.

Ácido Tauroquenodesoxicólico: Una sal biliar formada por la conjugación del ácido quenodesoxicólico con la taurina.

Singularidad: El ácido glicoquenodesoxicólico es único debido a su conjugación específica con la glicina, lo que influye en sus propiedades de solubilidad y absorción . Esta estructura distintiva le permite desempeñar un papel especializado en la digestión y absorción de las grasas dietéticas .

Análisis Bioquímico

Biochemical Properties

Glycochenodeoxycholic acid acts as a detergent to solubilize fats for absorption . It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is 7-alpha-hydroxysteroid dehydrogenase, which is involved in its metabolism . Glycochenodeoxycholic acid also interacts with proteins involved in bile acid transport and signaling, such as the bile salt export pump (BSEP) and the farnesoid X receptor (FXR). These interactions are essential for the regulation of bile acid homeostasis and lipid metabolism.

Cellular Effects

Glycochenodeoxycholic acid has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, glycochenodeoxycholic acid can induce apoptosis in hepatocytes by modulating intracellular protein kinase C (PKC) activity . It also affects the expression of genes involved in lipid metabolism and inflammation, thereby influencing cellular metabolism and immune responses.

Molecular Mechanism

At the molecular level, glycochenodeoxycholic acid exerts its effects through several mechanisms. It binds to and activates the farnesoid X receptor (FXR), a nuclear receptor that regulates the expression of genes involved in bile acid synthesis, transport, and metabolism . This activation leads to the inhibition of bile acid synthesis and the promotion of bile acid excretion. Glycochenodeoxycholic acid also interacts with other nuclear receptors and signaling pathways, such as the G-protein-coupled bile acid receptor (TGR5), to modulate cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glycochenodeoxycholic acid can change over time. The compound is relatively stable, but its effects on cellular function can vary depending on the duration of exposure. For example, prolonged exposure to glycochenodeoxycholic acid can lead to sustained activation of FXR and other signaling pathways, resulting in long-term changes in gene expression and cellular metabolism . Additionally, glycochenodeoxycholic acid can undergo degradation over time, which may affect its potency and efficacy in experimental settings.

Dosage Effects in Animal Models

The effects of glycochenodeoxycholic acid vary with different dosages in animal models. At low doses, it can promote lipid absorption and improve metabolic health. At high doses, glycochenodeoxycholic acid can induce toxicity and adverse effects, such as liver fibrosis and inflammation . These threshold effects highlight the importance of dose optimization in experimental and therapeutic applications.

Metabolic Pathways

Glycochenodeoxycholic acid is involved in several metabolic pathways. It is synthesized in the liver from chenodeoxycholic acid and glycine and is subsequently conjugated with taurine or glycine to form bile salts . These bile salts are then secreted into the bile and play a crucial role in the digestion and absorption of dietary fats. Glycochenodeoxycholic acid also interacts with enzymes involved in bile acid metabolism, such as cytochrome P450 enzymes, which further modify its structure and function.

Transport and Distribution

Glycochenodeoxycholic acid is transported and distributed within cells and tissues through specific transporters and binding proteins. It is actively transported by the bile salt export pump (BSEP) from hepatocytes into the bile . Additionally, glycochenodeoxycholic acid can bind to proteins such as albumin in the bloodstream, which facilitates its distribution to various tissues. The compound’s localization and accumulation within cells are influenced by its interactions with these transporters and binding proteins.

Subcellular Localization

The subcellular localization of glycochenodeoxycholic acid is primarily within the endoplasmic reticulum and the bile canaliculi of hepatocytes. It is directed to these compartments through specific targeting signals and post-translational modifications . The localization of glycochenodeoxycholic acid within these subcellular compartments is essential for its activity and function in bile acid metabolism and lipid digestion.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido glicoquenodesoxicólico se sintetiza en el hígado mediante la conjugación del ácido quenodesoxicólico con la glicina . La reacción implica la formación de un enlace amida entre el grupo carboxilo del ácido quenodesoxicólico y el grupo amino de la glicina.

Métodos de Producción Industrial: La producción industrial del ácido glicoquenodesoxicólico típicamente implica la extracción y purificación de ácidos biliares de fuentes animales, seguida de la conjugación química con glicina bajo condiciones controladas . Las técnicas avanzadas como la cromatografía líquida y la espectrometría de masas se utilizan para garantizar la pureza y la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido glicoquenodesoxicólico experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción puede conducir a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos hidroxilo presentes en la molécula.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo o carboxilo.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como cloruros de acilo y haluros de alquilo para las reacciones de sustitución.

Productos Principales Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del ácido glicoquenodesoxicólico .

Comparación Con Compuestos Similares

Chenodeoxycholic Acid: The parent compound from which glycochenodeoxycholic acid is derived.

Glycocholic Acid: Another bile salt formed by the conjugation of cholic acid with glycine.

Taurochenodeoxycholic Acid: A bile salt formed by the conjugation of chenodeoxycholic acid with taurine.

Uniqueness: Glycochenodeoxycholic acid is unique due to its specific conjugation with glycine, which influences its solubility and absorption properties . This distinct structure allows it to play a specialized role in the digestion and absorption of dietary fats .

Actividad Biológica

Glycochenodeoxycholic acid (GCDC) is a bile acid derivative formed from chenodeoxycholic acid and glycine. It plays a crucial role in lipid digestion and absorption, as well as in various metabolic processes. Recent studies have highlighted its biological activities, particularly in relation to liver function, apoptosis, and metabolic regulation.

- Mitochondrial Dysfunction and Apoptosis : GCDC has been shown to induce mitochondrial permeability transition (MPT) in a dose-dependent manner. This process is associated with the generation of reactive oxygen species (ROS) and the release of cytochrome c, leading to apoptotic signaling pathways in human hepatic mitochondria. Antioxidants such as cyclosporin A and tauroursodeoxycholic acid can inhibit these effects, suggesting that GCDC may contribute to cholestatic liver injury through mitochondrial dysfunction .

- Bile Acid Synthesis Regulation : GCDC administration influences the synthesis of primary bile acids by elevating fibroblast growth factor 19 (FGF19) levels, which inhibits bile acid synthesis in the liver. This regulation is mediated through the activation of the Farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5), both of which are involved in metabolic signaling .

- Energy Metabolism : Although GCDC affects bile acid synthesis, its impact on lipid and glucose metabolism appears to be minimal. Studies indicate that while it increases postprandial total bile acids and FGF19 concentrations, it does not significantly alter indices of lipid or glucose metabolism in healthy subjects .

Case Studies

- Cholestasis Management : In a clinical context, GCDC has been studied for its effects on cholestatic liver diseases. For instance, a study reported that treatment with GCDC resulted in necrosis without significant apoptotic parameters in a model of acute obstructive cholestasis . This suggests that while GCDC may exacerbate certain liver conditions, it also has potential therapeutic implications when combined with other agents like ursodeoxycholic acid (UDCA), which can mitigate liver injury.

- Metabolic Effects : A proof-of-concept study involving healthy male participants demonstrated that GCDC administration led to elevated levels of FGF19 and suppressed primary bile acids such as chenodeoxycholic acid and cholic acid. Despite these changes, the overall effects on glucose and lipid metabolism were found to be minimal, indicating a selective action of GCDC on bile acid dynamics rather than broad metabolic regulation .

Summary of Findings

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Induction of Apoptosis | Yes | Mitochondrial dysfunction via ROS generation |

| Regulation of Bile Acids | Inhibition | Activation of FXR and TGR5 leading to increased FGF19 |

| Impact on Metabolism | Minimal | Limited effect on lipid and glucose homeostasis |

Propiedades

IUPAC Name |

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCZAUBVMUEKKP-GYPHWSFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301020165 | |

| Record name | Glycochenodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chenodeoxycholic acid glycine conjugate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000637 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.00315 mg/mL | |

| Record name | Glycochenodeoxycholic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chenodeoxycholic acid glycine conjugate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000637 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

640-79-9 | |

| Record name | Glycochenodeoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycochenodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycochenodeoxycholic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycochenodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCOCHENODEOXYCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/451ZNJ667Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chenodeoxycholic acid glycine conjugate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000637 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The provided research papers primarily focus on the biological activity and implications of GCDCA rather than its material compatibility and stability in a broader material science context.

ANone: GCDCA is a bile acid and does not possess inherent catalytic properties like enzymes. Its role in biological systems revolves around facilitating digestion and absorption of fats and fat-soluble vitamins, as well as influencing signaling pathways.

A: While the provided abstracts don't mention specific computational studies on GCDCA, computational techniques like molecular docking and molecular dynamics simulations can be valuable tools to explore its interactions with targets like the Tissue Factor:Factor VIIa complex or the murine norovirus capsid protein [, ].

ANone: While the provided abstracts don't explicitly focus on the dissolution and solubility of GCDCA, these physicochemical properties can significantly impact its bioavailability and biological activity. Factors like pH, presence of bile salts, and lipid composition of the surrounding environment can influence GCDCA's solubility and, consequently, its absorption and distribution within the body.

A: Validation of analytical methods for GCDCA, like those employing HPLC or RIA [, ], typically involves assessing key parameters such as accuracy, precision, specificity, linearity, range, detection limit, and quantification limit. These validation steps ensure the reliability and reproducibility of the analytical data generated.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.